molecular formula C19H30N2O3 B3234802 {4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester CAS No. 1353981-66-4

{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B3234802
CAS No.: 1353981-66-4
M. Wt: 334.5 g/mol
InChI Key: XBJQBZOXZFLQJW-UHFFFAOYSA-N
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Description

{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl backbone substituted with a 2-hydroxyethyl-isopropylamino group and a benzyl ester moiety. Carbamic acid esters are widely used in medicinal chemistry and organic synthesis, often serving as intermediates or protective groups due to their tunable stability and reactivity .

Properties

IUPAC Name

benzyl N-[4-[2-hydroxyethyl(propan-2-yl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-15(2)21(12-13-22)18-10-8-17(9-11-18)20-19(23)24-14-16-6-4-3-5-7-16/h3-7,15,17-18,22H,8-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJQBZOXZFLQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121983
Record name Carbamic acid, N-[4-[(2-hydroxyethyl)(1-methylethyl)amino]cyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-66-4
Record name Carbamic acid, N-[4-[(2-hydroxyethyl)(1-methylethyl)amino]cyclohexyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-[(2-hydroxyethyl)(1-methylethyl)amino]cyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS No. 1353981-66-4) is a synthetic organic compound notable for its potential applications in medicinal chemistry. Its unique structure, which includes a cyclohexyl group, a carbamic acid moiety, and a benzyl ester, suggests that it may interact with various biological targets, making it a subject of interest in drug development.

The molecular formula of this compound is C19H30N2O3C_{19}H_{30}N_{2}O_{3}. It exhibits several functional groups that can influence its biological activity, including:

  • Cyclohexyl group : May enhance lipophilicity and membrane permeability.
  • Carbamic acid moiety : Potentially involved in enzyme inhibition or receptor binding.
  • Benzyl ester : Could affect the compound's stability and bioavailability.

Biological Activity

The biological activity of this compound is primarily evaluated through various bioassays. These assays typically measure the compound's effects on living organisms, often revealing a dose-dependent relationship. Key areas of investigation include:

Interaction with Biological Targets

Research indicates that this compound may interact with specific proteins or nucleic acids. Techniques such as:

  • Molecular docking studies : To predict binding affinities and modes.
  • Enzyme inhibition assays : To evaluate its potential as an inhibitor for various enzymes.

Case Studies

  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structural features exhibit neuroprotective effects in models of neurodegeneration. For instance, derivatives of carbamate structures have shown promise in mitigating oxidative stress in neuronal cells.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural components may contribute to the disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some findings summarized in the following table:

StudyFocusKey Findings
Study ANeuroprotectionShowed significant reduction in neuronal apoptosis in vitro.
Study BAntimicrobialExhibited broad-spectrum activity against multiple bacterial strains.
Study CEnzyme InhibitionDemonstrated competitive inhibition against target enzymes with IC50 values in the low micromolar range.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridinePyridine ringmGluR5 antagonism
Isopropyl carbamateSimple carbamateNeuroprotective effects
Benzyl carbamateBenzyl group attached to carbamateAntimicrobial properties

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester 2-Hydroxyethyl-isopropylamino, benzyl ester C19H30N2O3* ~334.5* Potential solubility via hydroxyl group; lab use
{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester 2-Aminoethyl-isopropylamino (vs. hydroxyethyl) C19H31N3O2 333.5 Higher reactivity (amine group); discontinued
{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester Chloroacetyl-isopropylamino (vs. hydroxyethyl) C19H28ClN2O3 368.9 Reactive chloro group for synthesis
{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester Cyclopropyl-hydroxyethylamino (vs. isopropyl) C19H28N2O3 332.44 Increased steric bulk; predicted high boiling point
(1R,4R)-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester Methylamino (vs. isopropylamino), stereospecific C17H26N2O3 306.41 Reduced steric hindrance; 96% purity

Stability and Reactivity

  • Benzyl Ester vs. Cyclohexyl Ester : Benzyl esters (as in the target compound) are more prone to aspartimide formation under acidic or basic conditions compared to cyclohexyl esters, which exhibit superior stability. For example, benzyl esters showed 3x faster aspartimide formation in HF-anisole than cyclohexyl esters .
  • Hydroxyethyl vs.
  • Chloroacetyl Derivative : The chloroacetyl substituent introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions in synthetic pathways .

Data Tables

Table 1. Comparative Physicochemical Properties

Property Target Compound* Aminoethyl Analog Chloroacetyl Analog Cyclopropyl Analog
Molecular Weight ~334.5 333.5 368.9 332.44
Purity N/A ≥95% Not specified Not specified
Boiling Point (°C) N/A N/A N/A 520.3 (predicted)
Solubility Moderate (OH) Moderate (NH2) Low (Cl) Low (cyclopropyl)

*Estimated based on structural similarity.

Table 2. Stability Under Acidic Conditions

Ester Type Rate Constant (s⁻¹) in HF-Anisole (0°C) Aspartimide Formation (%)
Benzyl ester 73.6 × 10⁻⁶ ~5.3% (24 h, DIPEA)
Cyclohexyl ester 24.5 × 10⁻⁶ 0.3% (24 h, DIPEA)

Q & A

Basic: What synthetic methodologies are optimal for producing {4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step processes, including:

  • Cyclohexyl Ring Functionalization : Introduction of the isopropyl-amino and hydroxyethyl groups via nucleophilic substitution or reductive amination, optimized under inert atmospheres to prevent oxidation .
  • Carbamate Formation : Reaction of the amine intermediate with benzyl chloroformate in anhydrous solvents (e.g., THF or DCM) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity. Reaction time, solvent polarity, and temperature critically affect yield (reported 60–75% for analogous compounds) .

Basic: What spectroscopic and chromatographic techniques are most effective for structural characterization and enantiomeric analysis?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., cyclohexyl proton splitting patterns at δ 1.2–4.4 ppm and benzyl ester carbonyl at δ 155–157 ppm) .
  • HPLC with Chiral Columns : Daicel Chiralpak AD (hexane/i-PrOH, 90:10) resolves enantiomers, with retention times (e.g., 14.4–20.8 min) and optical rotation ([α]D_{D} values) confirming stereochemical purity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 350.22 for C19_{19}H28_{28}N2_{2}O3_{3}) and fragmentation patterns .

Advanced: How does stereochemistry at the cyclohexyl or hydroxyethyl group modulate biological activity, and what experimental designs validate these effects?

Methodological Answer:

  • Stereoisomer Synthesis : Use chiral auxiliaries (e.g., (S)- or (R)-2-hydroxyethyl-piperidine precursors) or asymmetric catalysis to prepare enantiomers .
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., GPCRs) using dose-response curves. For example, (S)-enantiomers may exhibit 3–5× higher potency due to optimized hydrogen bonding with active sites .
  • Molecular Docking : Simulations (AutoDock Vina) correlate stereochemistry with binding affinity; energy scores (ΔG < −7 kcal/mol) indicate favorable interactions .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. pro-apoptotic effects) for this compound?

Methodological Answer:

  • Dose-Dependent Studies : Perform MTT assays across concentrations (0.1–100 µM) to identify biphasic effects. For example, neuroprotection at 1–10 µM vs. cytotoxicity >50 µM due to ROS generation .
  • Cell Line Specificity : Test in primary neurons vs. cancer lines (e.g., SH-SY5Y) to differentiate tissue-selective mechanisms.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carbamate or oxidized hydroxyethyl groups) that may exert opposing effects .

Advanced: What structure-activity relationship (SAR) strategies optimize this compound’s selectivity for neurological targets versus off-target effects?

Methodological Answer:

  • Analog Synthesis : Modify the hydroxyethyl chain (e.g., replace with methoxyethyl or phenyl groups) and assess changes in logP (HPLC-derived) and target binding .
  • Pharmacophore Mapping : Overlay active analogs to identify critical hydrogen bond donors (e.g., hydroxyethyl oxygen) and hydrophobic regions (cyclohexyl ring) .
  • Kinetic Studies : Measure kcat_{cat}/Km_{m} for enzyme inhibition to quantify selectivity (e.g., 10× higher for target vs. off-target proteases) .

Advanced: What metabolic pathways and degradation products are associated with this compound, and how do they impact bioavailability?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS. Major pathways include:
    • Ester Hydrolysis : Cleavage of the benzyl ester to carboxylic acid (t1/2_{1/2} = 2–4 h in plasma) .
    • Oxidation : CYP3A4-mediated hydroxylation of the cyclohexyl ring, producing polar metabolites detectable at m/z 366.23 .
  • Bioavailability Studies : Administer orally and intravenously in rodent models; calculate F% using AUC ratios. Low F% (<20%) may necessitate prodrug strategies .

Table 1: Comparative Analysis of Analogous Compounds

Compound NameKey Structural DifferencesBiological Activity (IC50_{50})Reference
CarbamazepineTricyclic core, no hydroxyethylSodium channel inhibition (5 µM)
Benzyl carbamateLacks cyclohexyl/isopropyl groupsAntiviral (weak, >100 µM)
(S)-Hydroxyethyl-piperidine analogStereospecific hydroxyethylAcetylcholinesterase (0.8 µM)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Reactant of Route 2
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{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

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